![molecular formula C21H16N2O B12885743 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline CAS No. 83959-67-5](/img/structure/B12885743.png)
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with a biphenyl structure and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions . This method allows for the efficient formation of the oxazole ring.
Another approach involves the palladium-catalyzed direct arylation of oxazoles with aryl halides. This method provides high regioselectivity and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Van Leusen oxazole synthesis. This allows for better control over reaction conditions and improved yields. Additionally, the use of palladium-catalyzed reactions in industrial settings can be optimized for large-scale production by employing high-throughput screening of catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline group.
Scientific Research Applications
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The biphenyl structure provides rigidity and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The aniline group can undergo protonation and deprotonation, affecting the compound’s overall charge and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Oxazol-2-yl)aniline: Lacks the biphenyl group, resulting in different physical and chemical properties.
4-(Benzo[d]oxazol-2-yl)aniline:
2-Phenyl-4,5-dihydro-1,3-oxazole: Similar oxazole structure but lacks the aniline group, affecting its reactivity and applications.
Uniqueness
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is unique due to its combination of an oxazole ring, biphenyl structure, and aniline group. This unique combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83959-67-5 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,22H2 |
InChI Key |
VNGKVRSNBRHJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



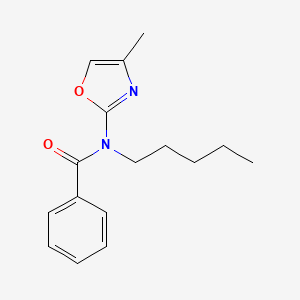
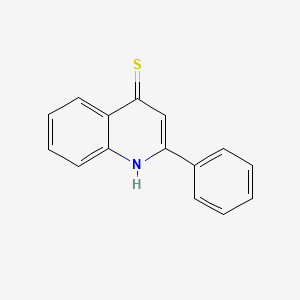
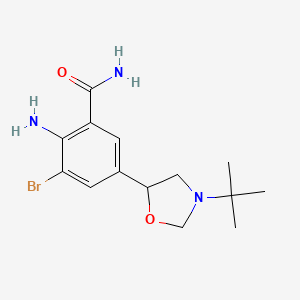
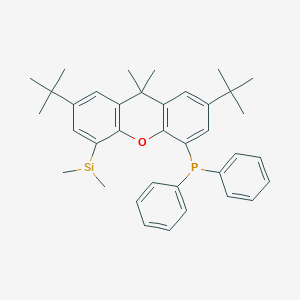
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)


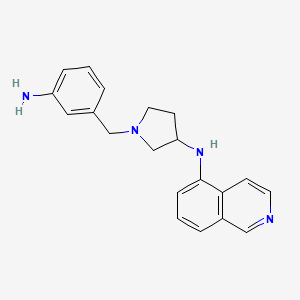



![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
